3-benzylepiperidines
3-Benzylpiperidines are a class of organic compounds with the general structure of piperidine fused to a benzene ring through the 3-position. These molecules exhibit diverse chemical properties and structural features, making them valuable for various applications in pharmaceuticals, agrochemicals, and materials science.
In drug discovery, 3-benzylpiperidines have shown potential as modulators of G-protein coupled receptors (GPCRs) due to their ability to interact with receptor pockets. Their aromatic nature contributes to enhanced stability and bioavailability compared to non-aromatic analogues. These compounds can also be used in the design of selective ligands for specific target sites, offering opportunities for developing therapeutic agents.
Additionally, 3-benzylpiperidines are explored in agrochemical research as potential herbicides or insecticides due to their unique structural features that may confer enhanced efficacy and selectivity. Their synthetic versatility allows for the modification of functional groups, facilitating tailored design to meet specific application requirements.
Overall, the structural diversity and functional adaptability of 3-benzylpiperidines make them a promising class of compounds in multiple fields of chemical research and development.

Structure | Nom chimique | CAS | Le MF |
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3-(3-Methoxybenzyl)piperidine Hydrochloric Acid Salt | 179480-58-1 | C13H20ClNO |
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3-(4-Fluorobenzyl)piperidine | 382637-47-0 | C12H16NF |
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1,3-Dibenzylpiperidin-4-one | 188788-31-0 | C19H21NO |
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3-(4-bromophenyl)methylpiperidine | 1017150-72-9 | C12H16BrN |
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Ethyl 3-Benzylpiperidine-3-Carboxylate Hydrochloride Salt | 170842-81-6 | C15H21NO2.HCl |
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3-(4-Methylphenyl)methylpiperidine | 136421-81-3 | C13H19N |
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3-[(3-methoxyphenyl)methyl]piperidine | 766487-11-0 | C13H19NO |
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3-[(4-chlorophenyl)methyl]piperidine | 136422-52-1 | C12H16NCl |
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(R)-Tert-Butyl 3-benzyl-3-(1,2,2-trimethylhydrazinecarbonyl)piperidine-1-carboxylate | 339539-82-1 | C21H33N3O3 |
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1-Benzyl-3,6-diazatricyclo4.3.1.1~3,8~undecan-9-one | 351332-35-9 | C16H20N2O |
Littérature connexe
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
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5. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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